Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13451314
InChI: InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3
SMILES: CCOC(=O)CCOC1=CC(=C(C=C1)Cl)F
Molecular Formula: C11H12ClFO3
Molecular Weight: 246.66 g/mol

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate

CAS No.:

Cat. No.: VC13451314

Molecular Formula: C11H12ClFO3

Molecular Weight: 246.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate -

Specification

Molecular Formula C11H12ClFO3
Molecular Weight 246.66 g/mol
IUPAC Name ethyl 3-(4-chloro-3-fluorophenoxy)propanoate
Standard InChI InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3
Standard InChI Key QWOVJYKPBQVHHT-UHFFFAOYSA-N
SMILES CCOC(=O)CCOC1=CC(=C(C=C1)Cl)F
Canonical SMILES CCOC(=O)CCOC1=CC(=C(C=C1)Cl)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a phenoxy group linked to a propanoate ester, with chlorine and fluorine atoms at the 4- and 3-positions of the aromatic ring. This arrangement confers distinct electronic properties:

  • Molecular formula: C11H12ClFO3\text{C}_{11}\text{H}_{12}\text{ClFO}_3

  • Molecular weight: 246.66 g/mol

  • Boiling point: 266.8°C (estimated)

  • Density: 1.003 g/cm³

  • Solubility: Lipophilic, with limited solubility in water but high solubility in organic solvents like toluene and dimethylformamide (DMF) .

The fluorine atom’s electronegativity enhances the compound’s stability and binding affinity to biological targets, while the chlorine substituent contributes to its metabolic resistance .

Synthesis Methods

Nucleophilic Substitution

The most common synthesis involves reacting 4-chloro-3-fluorophenol with ethyl 3-bromopropanoate in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) and a polar aprotic solvent like DMF. The reaction proceeds via an SN2S_N2 mechanism at elevated temperatures (60–130°C), yielding the target compound with >90% efficiency .

Reaction Scheme:

4-Cl-3-F-C6H3OH+BrCH2CH2COOEtDMF, K2CO3ΔEthyl 3-(4-Cl-3-F-phenoxy)propanoate+HBr\text{4-Cl-3-F-C}_6\text{H}_3\text{OH} + \text{BrCH}_2\text{CH}_2\text{COOEt} \xrightarrow[\text{DMF, K}_2\text{CO}_3]{\Delta} \text{Ethyl 3-(4-Cl-3-F-phenoxy)propanoate} + \text{HBr}

Ullmann Coupling

Alternative routes employ Ullmann-type reactions using cuprous salts (e.g., CuI\text{CuI}) to couple halogenated pyridines with phenoxypropanoate esters. For example, 3-fluoro-5-chloro-2-bromopyridine reacts with 2-(4-hydroxyphenoxy)propanoate in toluene, yielding derivatives with herbicidal activity .

Key Reaction Parameters:

ParameterOptimal Condition
CatalystCuI\text{CuI}
SolventToluene or THF
Temperature60–130°C
Yield93–95%

Biological Activities

Herbicidal Properties

Ethyl 3-(4-chloro-3-fluoro-phenoxy)propanoate is a precursor to clodinafop-propargyl, a commercial herbicide targeting acetyl-coenzyme A carboxylase (ACCase) in grasses. Studies demonstrate its efficacy at 125 g/ha, with 85–100% inhibition of Echinochloa crus-galli and Setaria viridis .

Mechanism of Action:

  • Inhibition of fatty acid biosynthesis via ACCase blockade.

  • Selectivity: Higher activity in R-isomers due to stereospecific enzyme interactions .

Industrial Applications

Agrochemical Intermediates

The compound is integral to synthesizing aryloxyphenoxypropionate (APPH) herbicides. Its derivatives, such as clodinafop-propargyl, are widely used in wheat and rice cultivation .

Case Study:
A field trial evaluating clodinafop-propargyl formulations reported 95% control of Alopecurus myosuroides in winter wheat, with minimal crop phytotoxicity .

Pharmaceutical Synthesis

Patents highlight its role in producing antidiabetic agents like sorbinil, an aldose reductase inhibitor. The compound undergoes cyclization to form chromanones, which are further functionalized .

Comparison with Structural Analogs

Substituent positioning significantly influences reactivity and bioactivity:

CompoundSubstituent PositionsKey Differences
Ethyl 3-(4-Cl-2-F-phenoxy)propanoate4-Cl, 2-FLower herbicidal activity
Ethyl 3-(3-Cl-4-F-phenoxy)propanoate3-Cl, 4-FEnhanced metabolic stability
Ethyl 3-(4-Br-3-F-phenoxy)propanoate4-Br, 3-FHigher lipophilicity

The 4-Cl-3-F configuration optimizes steric and electronic effects for ACCase inhibition .

Future Research Directions

  • Resistance Mitigation: Developing derivatives to combat herbicide-resistant weeds .

  • Photocatalytic Degradation: Exploring TiO₂-mediated degradation to reduce environmental persistence .

  • Drug Discovery: Optimizing anti-inflammatory activity through structure-activity relationship (SAR) studies.

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